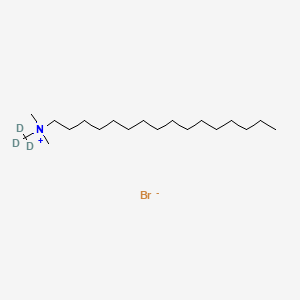
Hexadecyltrimethylammonium Bromide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyltrimethylammonium Bromide-d3, also known as cetyltrimethylammonium bromide-d3, is a deuterated version of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications due to its surface-active properties. The compound is characterized by the presence of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and forming micelles in aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium Bromide-d3 can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of hexadecylamine with methyl bromide-d3 in the presence of a suitable solvent such as ethanol or acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyltrimethylammonium Bromide-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Micelle Formation: In aqueous solutions, the compound forms micelles, which can encapsulate hydrophobic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for bromide substitution) and other halide salts.
Micelle Formation: Typically occurs in aqueous solutions at concentrations above the critical micelle concentration (CMC), which is around 0.92 mM at 20-25°C.
Major Products Formed
Substitution Reactions: The major products depend on the substituting anion. For example, reacting with silver nitrate yields hexadecyltrimethylammonium nitrate.
Micelle Formation: The primary product is the micellar structure, which can encapsulate various hydrophobic substances.
Aplicaciones Científicas De Investigación
Hexadecyltrimethylammonium Bromide-d3 has a wide range of applications in scientific research:
Mecanismo De Acción
Hexadecyltrimethylammonium Bromide-d3 exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic molecules, while the hydrophilic quaternary ammonium group interacts with water. This dual interaction reduces surface tension and allows the formation of micelles. The micelles can encapsulate hydrophobic substances, enhancing their solubility in aqueous solutions . Additionally, the compound can disrupt cell membranes, making it effective in cell lysis and nucleic acid extraction .
Comparación Con Compuestos Similares
Hexadecyltrimethylammonium Bromide-d3 is similar to other quaternary ammonium surfactants, such as:
Cetyltrimethylammonium Bromide: The non-deuterated version, widely used in similar applications.
Dodecyltrimethylammonium Bromide: A shorter-chain analogue with similar surfactant properties but different micelle formation characteristics.
Tetradecyltrimethylammonium Bromide: Another analogue with a slightly shorter alkyl chain, used in similar applications.
The uniqueness of this compound lies in its deuterated methyl group, which can be useful in specific analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, where deuterium labeling provides distinct advantages .
Propiedades
IUPAC Name |
hexadecyl-dimethyl-(trideuteriomethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-MUTAZJQDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)
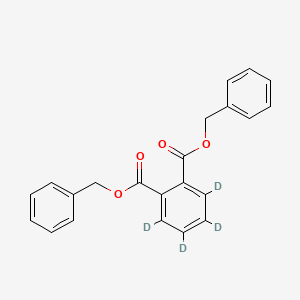

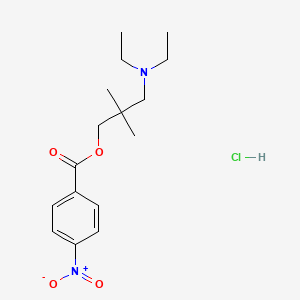
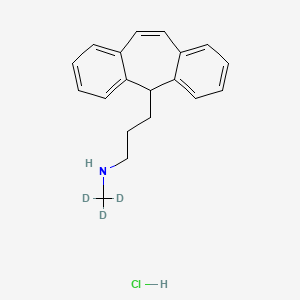

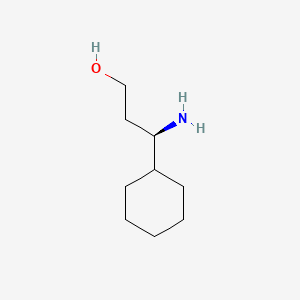


![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)


![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)
